molecular formula C17H22N2 B14747898 Benzenamine, 4,4'-methylenebis[N-ethyl- CAS No. 843-29-8

Benzenamine, 4,4'-methylenebis[N-ethyl-

Cat. No.: B14747898
CAS No.: 843-29-8
M. Wt: 254.37 g/mol
InChI Key: WQDZHLOIQYRTQC-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis[N-ethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge and each benzenamine is substituted with an ethyl group. This compound is known for its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[N-ethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and ethylamine under controlled conditions. The reaction proceeds through the formation of a methylene bridge between the benzenamine molecules, followed by the substitution of ethyl groups.

Industrial Production Methods

Industrial production of Benzenamine, 4,4’-methylenebis[N-ethyl-] often involves large-scale reactions in reactors where the reagents are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[N-ethyl-] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[N-ethyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[N-ethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: This compound is similar but lacks the ethyl substitution.

    Aniline, 4,4’-methylenedi-: Another related compound with similar structural features.

    p,p’-Diaminodiphenylmethane: Shares the methylene bridge but differs in other substituents.

Uniqueness

Benzenamine, 4,4’-methylenebis[N-ethyl-] is unique due to the presence of ethyl groups, which can influence its reactivity and interactions compared to other similar compounds. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

843-29-8

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N-ethyl-4-[[4-(ethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C17H22N2/c1-3-18-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19-4-2/h5-12,18-19H,3-4,13H2,1-2H3

InChI Key

WQDZHLOIQYRTQC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)NCC

Origin of Product

United States

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